

Spectroscopic Profile of (2-Bromopyridin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromopyridin-4-yl)methanamine

Cat. No.: B591545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **(2-Bromopyridin-4-yl)methanamine** (CAS No: 858362-82-0).^[1] Due to the limited availability of direct experimental data for this specific compound, this document combines predicted spectroscopic values with experimental data from closely related structural isomers and analogous compounds. The guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **(2-Bromopyridin-4-yl)methanamine** in research and development settings. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data are also presented.

Chemical Structure and Properties

- IUPAC Name: **(2-Bromopyridin-4-yl)methanamine**^[1]
- Molecular Formula: C₆H₇BrN₂^[1]
- Molecular Weight: 187.04 g/mol ^[1]
- Monoisotopic Mass: 185.97926 Da^[1]

- CAS Number: 858362-82-0[1]

Spectroscopic Data

The following sections present a summary of the expected spectroscopic data for **(2-Bromopyridin-4-yl)methanamine**. It is important to note that where experimental data for the target molecule is unavailable, predicted data and data from analogous compounds are used and are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on established chemical shift principles and analysis of structurally similar compounds. Experimental verification is strongly recommended.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(2-Bromopyridin-4-yl)methanamine**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.3	d	1H	H-6 (Pyridine)
~7.5	s	1H	H-3 (Pyridine)
~7.3	d	1H	H-5 (Pyridine)
~3.9	s	2H	-CH ₂ - (Methylene)
~1.8 (broad)	s	2H	-NH ₂ (Amine)

Solvent: CDCl_3 ,
Reference: TMS at
0.00 ppm

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(2-Bromopyridin-4-yl)methanamine**

Chemical Shift (δ , ppm)	Assignment
~163	C-2 (Pyridine, C-Br)
~150	C-6 (Pyridine)
~149	C-4 (Pyridine)
~125	C-3 (Pyridine)
~122	C-5 (Pyridine)
~45	-CH ₂ - (Methylene)
Solvent: CDCl ₃	

Mass Spectrometry (MS)

The mass spectrum of **(2-Bromopyridin-4-yl)methanamine** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Expected Mass Spectrometry Data for **(2-Bromopyridin-4-yl)methanamine**

m/z (Da)	Relative Abundance	Assignment
186/188	~1:1	[M] ⁺ (Molecular ion)
171/173	~1:1	[M-NH ₂] ⁺
107	Variable	[M-Br] ⁺
78	Variable	[C ₅ H ₄ N] ⁺ (Pyridyl fragment)

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for **(2-Bromopyridin-4-yl)methanamine**

Frequency Range (cm ⁻¹)	Intensity	Vibrational Mode
3400-3200	Medium	N-H stretch (primary amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic methylene)
1600-1550	Strong	C=C and C=N stretching (pyridine ring)
1470-1430	Strong	C=C and C=N stretching (pyridine ring)
1650-1580	Medium	N-H bend (primary amine)
1100-1000	Strong	C-N stretch
700-600	Strong	C-Br stretch

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials and Equipment:

- **(2-Bromopyridin-4-yl)methanamine** sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- Tetramethylsilane (TMS) internal standard
- NMR tubes (5 mm)
- Volumetric flasks and pipettes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Add a small amount of TMS as an internal standard.
 - Transfer the solution to an NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
 - Acquire the ^{13}C NMR spectrum, often using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum.

Mass Spectrometry (MS)

Materials and Equipment:

- **(2-Bromopyridin-4-yl)methanamine** sample

- High-purity solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

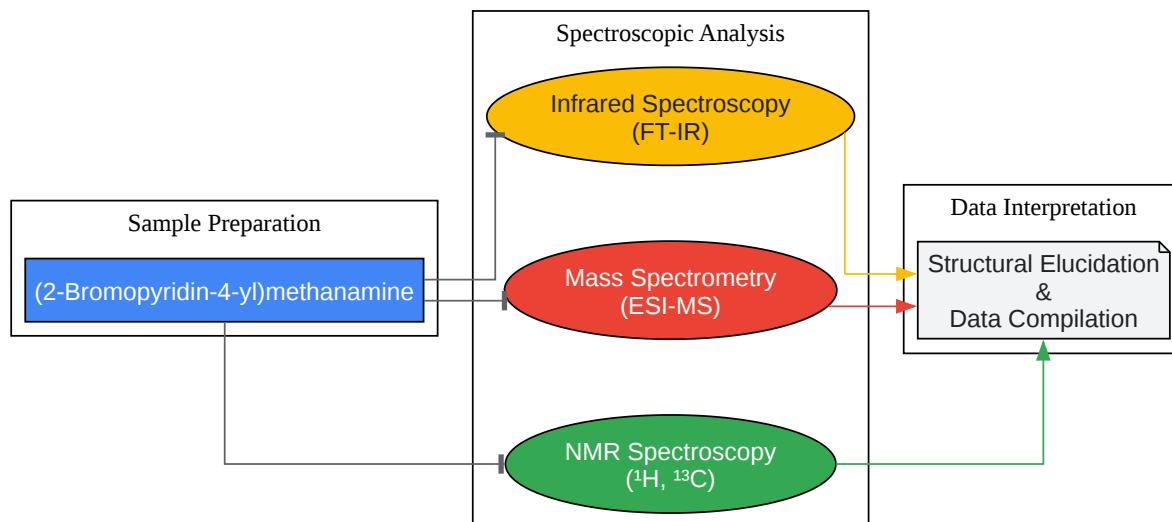
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.
- Data Acquisition:
 - Infuse the sample solution into the ion source of the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Optimize ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
- Data Analysis:
 - Identify the molecular ion peak and its isotopic pattern.
 - Analyze fragmentation patterns to confirm the structure.

Infrared (IR) Spectroscopy

Materials and Equipment:

- **(2-Bromopyridin-4-yl)methanamine** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR Spectrometer


Procedure:

- Sample Preparation (KBr Pellet Method):
 - Place 1-2 mg of the sample and 100-200 mg of dry KBr in an agate mortar.
 - Grind the mixture thoroughly to a fine, uniform powder.
 - Transfer a portion of the powder to a pellet press and apply pressure to form a transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of **(2-Bromopyridin-4-yl)methanamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of **(2-Bromopyridin-4-yl)methanamine**. While comprehensive experimental data remains to be published, the combination of predicted values and data from analogous compounds offers a reliable starting point for researchers. The detailed experimental protocols included herein provide a standardized methodology for obtaining high-quality spectroscopic data, which is crucial for the unambiguous characterization of this and other novel chemical entities in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-Bromopyridin-4-yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591545#spectroscopic-data-of-2-bromopyridin-4-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com